molecular formula C2H3S3- B1170539 Monomethyl carbonotrithioate CAS No. 1113-26-4

Monomethyl carbonotrithioate

Cat. No. B1170539
CAS RN: 1113-26-4
M. Wt: 123.2 g/mol
InChI Key:
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Description

Monomethyl carbonotrithioate is a chemical compound with the molecular formula C2H4S3 and a molecular weight of 124.25 . It is also known by other names such as Telmisartan Impurity 26, Carbonotrithioic acid, monomethyl ester (9CI), and Methylthioxanthic Acid .


Synthesis Analysis

Monomethyl carbonotrithioate can be synthesized from Carbon disulfide and Sodium thiomethoxide .


Molecular Structure Analysis

The molecular structure of Monomethyl carbonotrithioate consists of carbon, hydrogen, and sulfur atoms. The exact arrangement of these atoms in the molecule can be determined using techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

Monomethyl carbonotrithioate has a melting point of 126-128 °C and a boiling point of 88-91 °C under a pressure of 5 Torr. It has a density of 1.2538 g/cm3. The pKa value is predicted to be 3.48±0.60 .

Scientific Research Applications

  • Synthesis of Heterocycles : Monomethyl carbonotrithioate is involved in the synthesis of 2-thio-substituted benzothiazoles via a domino condensation/S-arylation/heterocyclization process. This process, using carbon disulfide and thiols in the presence of K(2)CO(3), generates carbonotrithioate salts that undergo coupling and intramolecular condensation to afford heterocycles with good diversity (Liu et al., 2011).

  • Biomedical Applications of Carbon Nanotubes : Carbon nanotubes (CNTs), closely related to carbon compounds like Monomethyl carbonotrithioate, have numerous applications in biomedical fields including drug delivery, gene therapy, biosensors, and tissue engineering. However, their toxicity is a major concern (Alshehri et al., 2016).

  • Carbon Nanotubes and Graphene in Three-Dimensional Architectures : The unique properties of carbon allotropes like carbon nanotubes and graphene, closely related to Monomethyl carbonotrithioate, have led to their use in various applications, including photocatalysis, electrochemistry, and sensor technology (Nardecchia et al., 2013).

  • Carbonylation Reactions in Organic Synthesis : Monomethyl carbonotrithioate, being related to carbonyl compounds, has relevance in the field of carbonylation reactions with carbon monoxide, used in synthesizing various carbonyl compounds (Wu et al., 2014).

  • Electrochemical Reduction of Carbon Dioxide : Research on gold-copper bimetallic nanoparticles for the electrochemical reduction of carbon dioxide, which can have connections to Monomethyl carbonotrithioate due to its involvement in carbon-related reactions (Kim et al., 2014).

  • Acetylenic All-Carbon and Carbon-Rich Compounds : The study of acetylenic molecular and polymeric carbon allotropes, closely associated with carbon compounds like Monomethyl carbonotrithioate, has opened new avenues in materials science (Diederich, 1994).

  • Applications of Metal–Organic‐Framework‐Derived Carbon Materials : These materials, related to Monomethyl carbonotrithioate, find applications in batteries, supercapacitors, electrocatalytic reactions, water treatment, and more (Yang et al., 2018).

  • Carbon Nanostructures in Various Applications : Carbon nanostructures, including those related to Monomethyl carbonotrithioate, have been studied for their properties and applications in various fields (Tuček, 2015).

properties

IUPAC Name

methylsulfanylmethanedithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4S3/c1-5-2(3)4/h1H3,(H,3,4)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAOZLQUOVRCEO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)[S-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3S3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20721240
Record name Methyl carbonotrithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monomethyl carbonotrithioate

CAS RN

1113-26-4
Record name Methyl carbonotrithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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